Cas no 1296172-31-0 (propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate)

propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
- propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
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- MDL: MFCD18904322
- インチ: 1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3
- InChIKey: GPEMBMUJRQXGNY-UHFFFAOYSA-N
- ほほえんだ: N1C=C(I)C=C1C(OC(C)C)=O
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 344.8±27.0 °C at 760 mmHg
- フラッシュポイント: 162.4±23.7 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P049365-250mg |
Propan-2-yl 4-Iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | 250mg |
$ 465.00 | 2022-06-03 | ||
Key Organics Ltd | DF-0735-5G |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | >95% | 5g |
£990.00 | 2025-02-09 | |
Key Organics Ltd | DF-0735-25G |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | >95% | 25g |
£3960.00 | 2025-02-09 | |
abcr | AB338312-500mg |
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, 95%; . |
1296172-31-0 | 95% | 500mg |
€397.80 | 2025-02-13 | |
Key Organics Ltd | DF-0735-0.5G |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | >95% | 0.5g |
£215.00 | 2025-02-09 | |
abcr | AB338312-500 mg |
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, 95%; . |
1296172-31-0 | 95% | 500 mg |
€397.80 | 2023-07-19 | |
abcr | AB338312-5 g |
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, 95%; . |
1296172-31-0 | 95% | 5 g |
€1,674.80 | 2023-07-19 | |
abcr | AB338312-1g |
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate, 95%; . |
1296172-31-0 | 95% | 1g |
€587.80 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627963-50mg |
Isopropyl 4-iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | 98% | 50mg |
¥1491.00 | 2024-08-09 | |
A2B Chem LLC | AI78610-10mg |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate |
1296172-31-0 | >95% | 10mg |
$240.00 | 2024-04-20 |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylateに関する追加情報
Research Brief on Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate (CAS: 1296172-31-0): Recent Advances and Applications
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate (CAS: 1296172-31-0) is a pyrrole-based derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with therapeutic potential. This brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with demonstrated kinase inhibitory activity. The iodine substituent at the 4-position facilitates palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the pyrrole core. Researchers reported a 78-92% yield in Suzuki-Miyaura couplings with various aryl boronic acids, underscoring its synthetic versatility.
In drug discovery, this compound has shown promise as a precursor for anticancer agents. A recent patent application (WO2023056121) disclosed its use in preparing selective PI3Kδ inhibitors, with lead compounds exhibiting IC50 values below 50 nM in biochemical assays. Molecular docking studies suggest that the carboxylate moiety contributes to favorable binding interactions with the target enzyme's affinity pocket, while the iodo group serves as a handle for further structural optimization.
Notably, the compound's stability profile has been characterized in a 2024 European Journal of Pharmaceutical Sciences publication. Accelerated stability testing under ICH guidelines revealed that propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate maintains >95% purity after 6 months at -20°C, though it shows moderate sensitivity to light (15% degradation after 3 months under ambient light conditions). These findings inform proper storage and handling protocols for research use.
Emerging applications extend to radiopharmaceuticals, where the iodine-127 variant serves as a cold standard for developing iodine-123/131 labeled tracers. A preclinical PET imaging study (Nature Communications, 2024) demonstrated successful radioiodination of derivatives for tumor targeting, with promising in vivo distribution profiles. The isopropyl ester group was found to improve lipophilicity (logP = 2.1) while maintaining sufficient aqueous solubility for formulation.
Ongoing research directions include exploring its use in metal-organic frameworks (MOFs) for drug delivery, leveraging the carboxylate group for coordination chemistry. Preliminary results presented at the 2024 ACS Spring Meeting showed loading capacities up to 23 wt% in zirconium-based MOFs, with pH-dependent release kinetics. As synthetic methodologies continue to evolve, propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate remains a valuable scaffold for developing next-generation therapeutics and chemical tools.
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